molecular formula C7H7NO4 B2756788 2,4,6-Trihydroxybenzaldehyde oxime CAS No. 2059178-05-9

2,4,6-Trihydroxybenzaldehyde oxime

Cat. No.: B2756788
CAS No.: 2059178-05-9
M. Wt: 169.136
InChI Key: CLAXAYPJZQMUHY-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO4. It is a derivative of 2,4,6-trihydroxybenzaldehyde, where the aldehyde group is converted to an oxime group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trihydroxybenzaldehyde oxime typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trihydroxybenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4,6-trihydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of α-glucosidase, a membrane-bound enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the compound can reduce postprandial blood glucose levels . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trihydroxybenzaldehyde oxime is unique due to its specific combination of hydroxyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and act as an antioxidant sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]benzene-1,3,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-1-6(10)5(3-8-12)7(11)2-4/h1-3,9-12H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAXAYPJZQMUHY-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=NO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)/C=N/O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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